![molecular formula C7H15ClN2 B13848015 3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C7H15ClN2. It is a bicyclic compound that contains nitrogen atoms in its structure, making it part of the diazabicyclo family. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-3,8-diazabicyclo[3.2.1]octane with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
化学反応の分析
Types of Reactions
3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学的研究の応用
3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in its functional groups and specific properties.
3,8-Diazabicyclo[3.2.1]octane: Another similar compound with slight variations in its chemical structure and reactivity.
Uniqueness
3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds .
特性
分子式 |
C7H15ClN2 |
|---|---|
分子量 |
162.66 g/mol |
IUPAC名 |
3-methyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9-4-6-2-3-7(5-9)8-6;/h6-8H,2-5H2,1H3;1H |
InChIキー |
JLFGTMSTOHQNIX-UHFFFAOYSA-N |
正規SMILES |
CN1CC2CCC(C1)N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


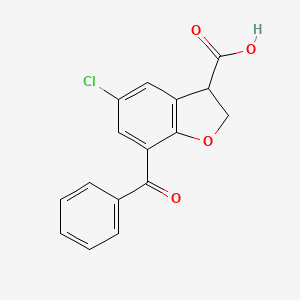
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)

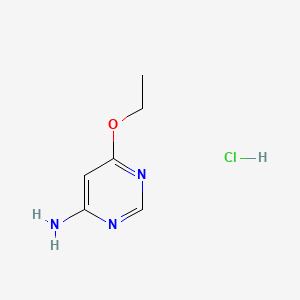

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)

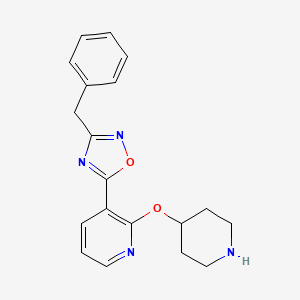
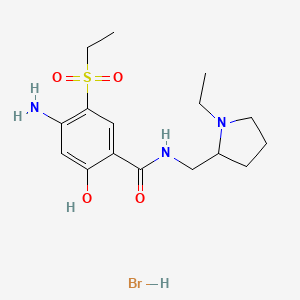
![[4-hydroxy-2-methoxy-6-[(Z)-pentadec-9-enyl]phenyl] acetate](/img/structure/B13847974.png)
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
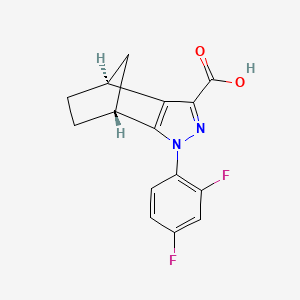

![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
